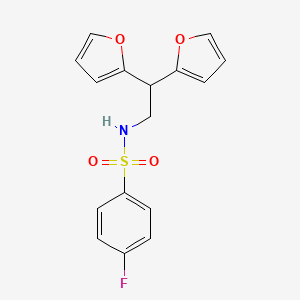

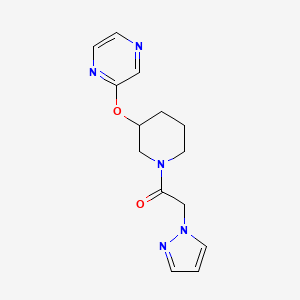

![molecular formula C8H9ClN4 B2471995 2-(Chloromethyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 1201687-89-9](/img/structure/B2471995.png)

2-(Chloromethyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine

Vue d'ensemble

Description

2-(Chloromethyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine (also known as CMDTP) is a heterocyclic compound found in various natural sources and is used in a variety of scientific research applications. CMDTP is a highly versatile compound that has been used in a variety of laboratory experiments due to its unique properties.

Applications De Recherche Scientifique

Herbicidal and Fungicidal Activities

- Herbicidal and Fungicidal Applications : Compounds synthesized from 2-(Chloromethyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine have displayed significant herbicidal and fungicidal activities. This includes the design and synthesis of derivatives like 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxoacetohydrazone, which showed good bioactivity in preliminary bioassays (Long De, 2006). Additionally, novel 2-(5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-thio)acetamides have been synthesized, displaying excellent herbicidal activities against various plant species (Shen De-long, 2006).

Antimicrobial and Antiproliferative Activity

- Antimicrobial and Antiproliferative Properties : Some derivatives of this compound have shown promising results in antimicrobial and antiproliferative activities. Platinum(IV) compounds with 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine demonstrated in vitro antiproliferative activity against human cell lines (I. Łakomska et al., 2008). Moreover, organoiodine (III)-mediated synthesis of derivatives like 3-aryl/heteroaryl-5,7-dimethyl-1,2,4-triazolo[4,3-c]pyrimidines showed substantial antibacterial activity, outperforming some commercial antibiotics (Ravi P Kumar et al., 2009).

Molecular Synthesis and Characterization

- Molecular Synthesis and Structural Analysis : Significant work has been done in synthesizing novel derivatives and analyzing their molecular structures. For instance, the synthesis of anthranilic diamides containing 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine and their confirmation through various spectroscopic methods has been reported (Wei-Li Dong et al., 2008). Additionally, the synthesis of diorganotin(IV) dichloride adducts with 5,7-dimethyl-[1,2,4]triazolo-[1,5-a]pyrimidine and their characterization via spectroscopic techniques have been explored (M. A. Girasolo et al., 2006).

Applications in Organic Light Emitting Devices

- Organic Light Emitting Properties : The self-assembly of 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine derivatives into supramolecular microfibers with organic light-emitting properties has been demonstrated. This marks the first instance of molecular self-assembly of such derivatives into functional materials (Zuming Liu et al., 2008).

Mécanisme D'action

Target of Action

The primary target of 2-(Chloromethyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, and its inhibition is an appealing target for cancer treatment .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression . This interaction results in the suppression of tumor cell growth, making it a potential therapeutic agent for cancer treatment .

Biochemical Pathways

The compound affects the ERK signaling pathway . It exhibits significant inhibitory effects on this pathway, resulting in the decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . The ERK pathway is involved in regulating cell proliferation and survival, and its inhibition can lead to cell cycle arrest and apoptosis .

Result of Action

The compound’s action results in significant anti-proliferative activities against various cancer cell lines . It induces cell apoptosis and G2/M phase arrest, and regulates cell cycle-related and apoptosis-related proteins . These effects contribute to its potential as an anticancer agent .

Propriétés

IUPAC Name |

2-(chloromethyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN4/c1-5-3-6(2)13-8(10-5)11-7(4-9)12-13/h3H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSEUPWULGKBBOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=NC(=NN12)CCl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

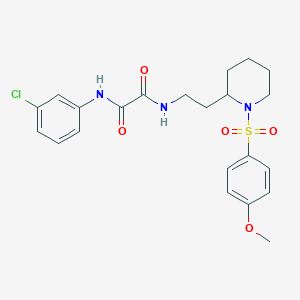

![5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2471912.png)

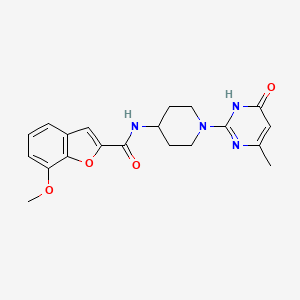

![2,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2471919.png)

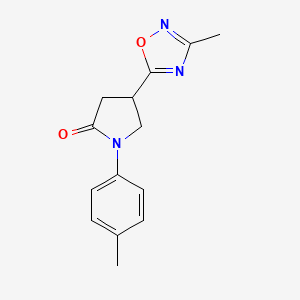

![2-(4-methylphenyl)sulfonyl-N-[(Z)-(3-oxocyclohexylidene)amino]acetamide](/img/structure/B2471924.png)

![1-(4-Oxo-7-(o-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxylic acid](/img/structure/B2471927.png)

![3-(3,4-dichlorophenyl)-5-(3-pyridin-3-ylphenyl)-2-(trifluoromethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B2471928.png)

![6-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B2471929.png)

![N-(5-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2471935.png)